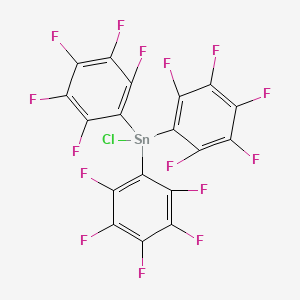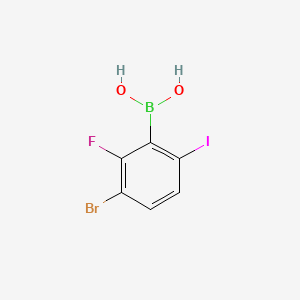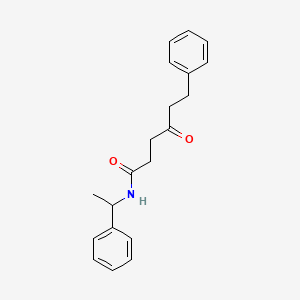
4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide: is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol This compound features a hexanamide backbone with a phenyl group at the sixth position and a phenylethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-phenylhexanoic acid and 1-phenylethylamine.
Formation of Amide Bond: The carboxylic acid group of 6-phenylhexanoic acid is activated using reagents like thionyl chloride or carbodiimides, followed by the addition of 1-phenylethylamine to form the amide bond.
Oxidation: The resulting amide is then subjected to oxidation conditions, such as using oxidizing agents like potassium permanganate or chromium trioxide, to introduce the ketone group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ketone group at the fourth position can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Secondary alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving amides and ketones.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Oxo-6-phenylhexanamide: Lacks the phenylethyl group, resulting in different reactivity and applications.
6-Phenyl-N-(1-phenylethyl)hexanamide:
4-Oxo-N-(1-phenylethyl)hexanamide: Lacks the phenyl group at the sixth position, altering its properties and applications.
Propriétés
Numéro CAS |
159757-42-3 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-oxo-6-phenyl-N-(1-phenylethyl)hexanamide |
InChI |
InChI=1S/C20H23NO2/c1-16(18-10-6-3-7-11-18)21-20(23)15-14-19(22)13-12-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3,(H,21,23) |
Clé InChI |
OXDIEKQRJAEGPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


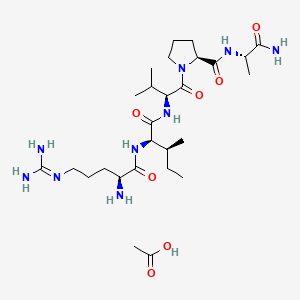
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)

![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
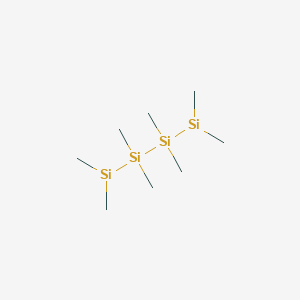
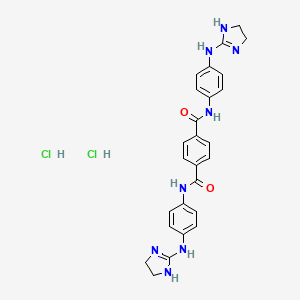
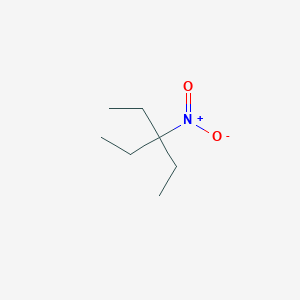
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

